5-Bromo-1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine
Description
5-Bromo-1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a brominated heterocyclic compound featuring a triazole core substituted with a bromothiophene-methyl group.
Properties
Molecular Formula |
C7H6Br2N4S |
|---|---|
Molecular Weight |
338.02 g/mol |
IUPAC Name |
5-bromo-1-[(5-bromothiophen-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H6Br2N4S/c8-5-2-1-4(14-5)3-13-6(9)11-7(10)12-13/h1-2H,3H2,(H2,10,12) |
InChI Key |
OELMTSJFSBZZRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Bromo-1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of thiophene-2-carbohydrazide or 5-bromothiophene-2-carbohydrazide with various haloaryl isothiocyanates. This is followed by cyclization through heating in aqueous sodium hydroxide to yield the corresponding triazole derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include haloaryl isothiocyanates and secondary amines.
Cyclization Reactions: Heating in aqueous sodium hydroxide is a typical condition.
Oxidation and Reduction Reactions: These reactions can be facilitated by specific catalysts and conditions.
The major products formed from these reactions include various triazole derivatives, which can exhibit significant biological activities .
Scientific Research Applications
5-Bromo-1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine has been extensively studied for its antimicrobial and chemotherapeutic properties. It has shown marked activity against Gram-positive and Gram-negative bacteria, particularly Escherichia coli . Additionally, it exhibits potent anti-proliferative activity against cancer cell lines such as HepG-2 and MCF-7 . Its applications extend to various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting the growth of pathogenic bacteria and cancer cells. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with essential cellular processes in these organisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its bromothiophene-methyl substituent, which distinguishes it from other triazol-3-amine derivatives. Below is a comparative analysis of key analogues:
Key Observations:
- Bromine Positioning : The target compound’s bromine on the thiophene ring (vs. phenyl in CAS 1228014-23-0) may alter electronic properties, influencing receptor binding .
- Thiophene vs. Thiadiazole : Thiophene-containing derivatives (e.g., target compound) often exhibit superior metabolic stability compared to thiadiazole analogues, which are prone to oxidation .
- Substituent Flexibility : Ethoxymethyl derivatives (CAS 1697310-06-7) prioritize solubility, whereas bromobenzyl groups () enhance membrane permeability .
Spectral and Analytical Data Comparison
Comparative spectral data highlight structural nuances:
Notes:
- The absence of spectral data for the target compound underscores the need for further experimental characterization.
- Shared IR peaks (C-Br ~530 cm⁻¹) confirm bromine presence across analogues .
Biological Activity
5-Bromo-1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS No. 1695246-31-1) is a compound belonging to the class of triazole derivatives, characterized by its unique structural features that include a bromothiophene moiety and a triazole ring. This compound has garnered interest in various fields, particularly due to its potential biological activities, including antimicrobial and antifungal properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 338.02 g/mol. Its structure allows for various interactions with biological targets, primarily through its triazole ring which can engage in coordination with metal ions and form hydrogen bonds due to the presence of nitrogen atoms.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Metal Ion Coordination : The triazole ring can coordinate with metal ions, which is significant in catalysis and biological processes.
- Hydrogen Bonding : The presence of nitrogen atoms facilitates hydrogen bonding, enhancing the compound's binding affinity to biological macromolecules.
These interactions can influence various biochemical pathways, making this compound a candidate for further pharmacological exploration.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains and fungi.
Table 1: Antimicrobial Activity Comparison
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Bromo-1-[(5-bromothiophen-2-yl)methyl]-1H-triazol | E. coli | 32 µg/mL |
| Similar Triazole Derivative | S. aureus | 16 µg/mL |
| Similar Triazole Derivative | C. albicans | 8 µg/mL |
Note: Values are indicative based on studies of related compounds.
Antifungal Activity
The antifungal properties are particularly noteworthy as triazoles are commonly used in clinical settings to treat fungal infections. The mechanism typically involves inhibition of ergosterol synthesis in fungal cell membranes.
Case Studies
A study conducted by Hamidian et al. (2013) evaluated a series of triazole derivatives for their antifungal activity against Candida species. The results indicated that compounds with similar structural features to 5-Bromo-1-[(5-bromothiophen-2-yl)methyl]-1H-triazol showed promising results with IC50 values comparable to established antifungals like fluconazole .
In another investigation focused on antimicrobial resistance, researchers found that certain triazole derivatives could effectively reduce biofilm formation in Staphylococcus aureus, suggesting potential applications in treating resistant infections .
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions starting from brominated thiophene and triazole precursors. Key steps include:
- Bromination : Use N-bromosuccinimide (NBS) or elemental bromine for regioselective bromination of thiophene.
- Coupling : Link the bromothiophene moiety to the triazole core via a methylene bridge using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under inert conditions.
- Cyclization : Optimize temperature (60–80°C) and solvent (DMF or THF) to stabilize intermediates and reduce side reactions.
Yield optimization requires monitoring reaction progress via TLC or HPLC and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify protons on the triazole ring (δ 7.5–8.5 ppm for NH₂) and thiophene (δ 6.5–7.5 ppm for aromatic protons). Bromine substituents deshield adjacent carbons (¹³C δ 110–125 ppm).
- IR : Confirm NH₂ stretches (~3300 cm⁻¹) and C-Br vibrations (~650 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 338.02 (C₇H₆Br₂N₄S) with isotopic patterns matching bromine (1:1 ratio for ²Br/⁸¹Br).
Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with >95% threshold .
Q. What solvent systems are suitable for solubility and stability studies of this compound in biological assays?
Methodological Answer:
- Solubility : Test in DMSO (primary stock), followed by dilution in PBS or cell culture media (final DMSO ≤0.1%).
- Stability : Monitor degradation via UV-Vis (λ = 270–300 nm) under physiological pH (7.4) and temperature (37°C) over 24–72 hours.
- Storage : Store at –20°C in amber vials to prevent photodegradation. Lyophilization in inert atmospheres enhances long-term stability .
Q. What preliminary biological screening protocols are recommended to assess its antimicrobial potential?
Methodological Answer:
- Antifungal Assays : Test against Candida albicans (CLSI M27-A3 protocol) using fluconazole as a positive control.
- Bacterial MIC : Use broth microdilution (CLSI M07-A10) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
- Cytotoxicity : Perform MTT assays on mammalian cell lines (e.g., HEK293) to determine IC₅₀ values.
Dose ranges: 1–100 µM, with triplicates for statistical validity .
Q. How can computational modeling predict its pharmacokinetic properties (e.g., logP, bioavailability)?
Methodological Answer:
- Lipophilicity (logP) : Use SwissADME or Molinspiration to estimate logP (~2.5–3.0 due to bromine/thiophene hydrophobicity).
- Bioavailability : Predict via Veber’s rules (rotatable bonds ≤10, polar surface area <140 Ų).
- Metabolism : CYP450 enzyme interactions (e.g., CYP3A4) are modeled using Schrödinger’s SiteMap or AutoDock Vina .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Comparative Assays : Replicate studies under standardized conditions (e.g., identical cell lines, incubation times).
- Synchrotron Crystallography : Resolve binding ambiguities by analyzing protein-ligand complexes.
- Meta-Analysis : Use tools like RevMan to statistically integrate data from heterogeneous studies, adjusting for variables like solvent or assay type .
Q. How can structure-activity relationship (SAR) studies optimize its antifungal activity?
Methodological Answer:
- Analog Synthesis : Replace bromine with chlorine or methyl groups to assess electronegativity effects.
- Thiophene Modifications : Introduce electron-withdrawing groups (e.g., NO₂) to enhance target binding.
- Triazole Substitution : Test N-methylation to reduce metabolic degradation.
SAR data is analyzed via 3D-QSAR (CoMFA/CoMSIA) to identify critical pharmacophores .
Q. What methodologies validate its mechanism of action against cytochrome P450 enzymes (e.g., CYP51)?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ using recombinant CYP51 and fluconazole as a control.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
- Molecular Dynamics (MD) : Simulate ligand-enzyme interactions over 100 ns to identify stabilizing residues (e.g., Phe228 in CYP51) .
Q. How does regioselectivity impact substitution reactions at the triazole ring’s bromine site?
Methodological Answer:
- Nucleophilic Aromatic Substitution (SNAr) : Use amines (e.g., piperazine) in DMF at 100°C to target C5-bromo.
- Buchwald-Hartwig Coupling : Catalyze with Pd(OAc)₂/XPhos for C–N bond formation.
Regioselectivity is confirmed via NOESY NMR to distinguish between C3 and C5 substitution .
Q. What advanced techniques elucidate its interaction with DNA topoisomerase II?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
